![molecular formula C11H22N2O B12438188 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1222778-67-7](/img/structure/B12438188.png)
3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol is a complex organic compound characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolo[1,2-a]pyrazine ring. The isobutyl group is introduced through alkylation reactions, and the hydroxyl group at the 7-position is typically introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The isobutyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol include other pyrrolo[1,2-a]pyrazine derivatives with different substituents. Examples include:
- (3R,7R,8aS)-3-methyl-octahydropyrrolo[1,2-a]pyrazin-7-ol
- (3R,7R,8aS)-3-ethyl-octahydropyrrolo[1,2-a]pyrazin-7-ol
Uniqueness
The uniqueness of (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties. These unique features make it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
1222778-67-7 |
|---|---|
Molekularformel |
C11H22N2O |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol |
InChI |
InChI=1S/C11H22N2O/c1-8(2)3-9-6-13-7-11(14)4-10(13)5-12-9/h8-12,14H,3-7H2,1-2H3 |
InChI-Schlüssel |
CASLEHXZTHAYRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CN2CC(CC2CN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


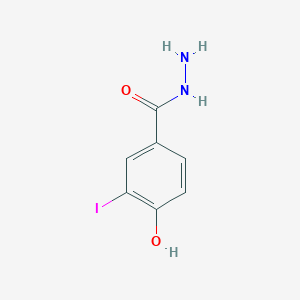
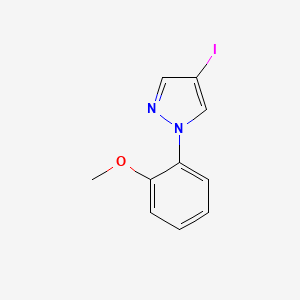
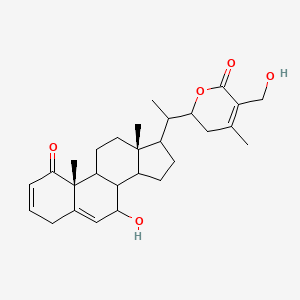
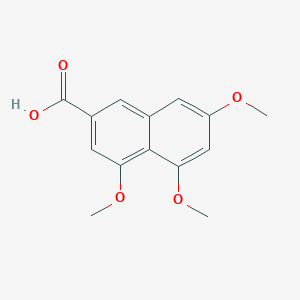

![Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate](/img/structure/B12438128.png)
![1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12438147.png)
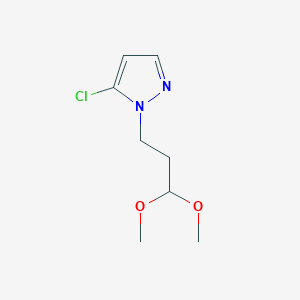
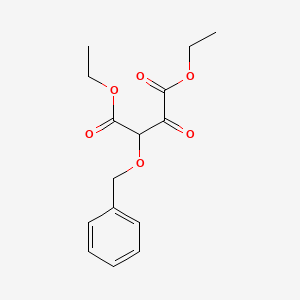
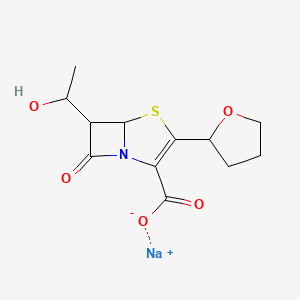
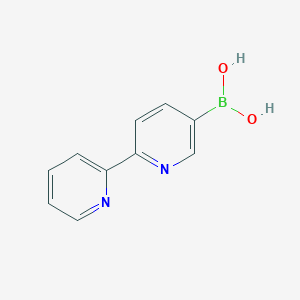
![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate](/img/structure/B12438180.png)
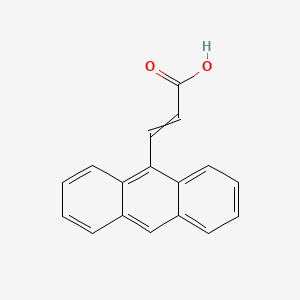
![Triazanium;3-[bis(3-carboxy-4-oxidophenyl)methyl]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12438195.png)
